![molecular formula C17H12O2 B6378273 2-Formyl-5-(naphthalen-2-yl)phenol, 95% CAS No. 1261892-15-2](/img/structure/B6378273.png)
2-Formyl-5-(naphthalen-2-yl)phenol, 95%
Overview
Description
2-Formyl-5-(naphthalen-2-yl)phenol, 95% (2-FNP, 95%) is an aromatic compound derived from the naphthalene group. It is a white powder that is soluble in organic solvents. 2-FNP, 95% is used in a variety of applications including as a starting material in organic synthesis, as a reagent in organic chemistry, and as a precursor to pharmaceuticals. It is also used in the manufacture of dyes, inks, and other products.
Mechanism of Action
The mechanism of action of 2-FNP, 95% is not well understood. However, it is believed that the reaction of naphthalene and formic acid yields 2-FNP, 95% through the formation of a benzene ring. This benzene ring is then reacted with other molecules, such as formaldehyde and acetic anhydride, to form other aromatic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-FNP, 95% are not well understood. However, it is believed that it may act as a weak acid and can be metabolized by the body. It is also believed that it may have antioxidant properties, which could be beneficial in certain medical applications.
Advantages and Limitations for Lab Experiments
2-FNP, 95% has several advantages and limitations when used in laboratory experiments. The main advantage is that it is relatively easy to synthesize and can be used in a variety of reactions. However, it is also important to note that it is a relatively weak acid and can be easily neutralized by other compounds. Additionally, its solubility in organic solvents can be limited, which can limit its use in certain experiments.
Future Directions
The future directions for 2-FNP, 95% are numerous. Further research is needed to better understand its mechanism of action and biochemical and physiological effects. Additionally, research could be done to explore its potential uses in pharmaceuticals and other products. Finally, research could be done to explore its potential applications in the synthesis of other aromatic compounds.
Synthesis Methods
2-FNP, 95% can be synthesized by a variety of methods. The most common method is the Friedel-Crafts reaction between naphthalene and formic acid, followed by purification of the product by recrystallization. Other methods include the reaction of naphthalene and formaldehyde, and the reaction of naphthalene and acetic anhydride.
Scientific Research Applications
2-FNP, 95% is used in a variety of scientific research applications. It is used as a starting material in organic synthesis and as a reagent in organic chemistry. It is also used in the manufacture of dyes, inks, and other products. In addition, it is used in the synthesis of pharmaceuticals and as a precursor for the synthesis of other aromatic compounds.
properties
IUPAC Name |
2-hydroxy-4-naphthalen-2-ylbenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-11-16-8-7-15(10-17(16)19)14-6-5-12-3-1-2-4-13(12)9-14/h1-11,19H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMPJOHQOPVPOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(C=C3)C=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685202 | |
Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde | |
CAS RN |
1261892-15-2 | |
Record name | Benzaldehyde, 2-hydroxy-4-(2-naphthalenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261892-15-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Hydroxy-4-(naphthalen-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70685202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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